![molecular formula C15H13NO5 B1459732 Dimethyl 4-phenoxypyridine-2,6-dicarboxylate CAS No. 1067899-79-9](/img/structure/B1459732.png)
Dimethyl 4-phenoxypyridine-2,6-dicarboxylate
Overview
Description
Dimethyl 4-phenoxypyridine-2,6-dicarboxylate (DMPD) is a dicarboxylic acid derivative of 4-phenoxypyridine, which is a heterocyclic aromatic molecule. DMPD is a versatile and useful synthetic intermediate for organic synthesis, and has been found to have a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is also known to be a potent inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9).
Scientific Research Applications
Synthesis of Novel Carboxylic Esters
Dimethyl 3-amino-4-(p-tolyloxy)-[1, 1′-biaryl]-2, 6-dicarboxylate, a novel carboxylic ester, was synthesized starting from a one-pot multicomponent reaction. The synthesis involved the use of phenol, malononitrile, and aldehyde in the presence of ZnO2/water-methanol system under reflux. The study highlighted the effects of catalyst systems and temperature, providing spectral characterizations (IR, 1HNMR, mass spectral characterizations) and exploring antimicrobial applications of the synthesized molecules (Brahmayya et al., 2015).
Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic Acid
A detailed synthesis procedure for 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid was reported. It involved the preparation of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate through Hantzsch reaction, followed by aromatization and hydrolyzation processes, highlighting the yield percentages at each step (Li Gong-chun, 2013).
Applications in Solar Energy and Material Synthesis
Copper-Based Dye Sensitized Solar Cells (DSCs)
Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids were synthesized for incorporation into copper-based dye-sensitized solar cells. The study detailed the synthesis approaches for these ligands bearing carboxylic acid substituents and discussed the structures of various intermediates and complexes. Preliminary studies of the dye-sensitized solar cells with these complexes were also reported, highlighting the role of hydrogen bonding and pi-stacking interactions in determining solid-state packing (Constable et al., 2009).
Synthesis of Bifunctional Lanthanide Chelators
A scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine was described, based on the application of modified Negishi cross-coupling conditions. This compound was a crucial building block for preparing dissymmetrically 6,6′-trisubstituted-2,2′-bipyridines and bifunctional lanthanide chelators. The study emphasized the potential use of these chelators in the field of luminophoric biolabels (Havas et al., 2007).
Photoluminescence and Coordination Chemistry
Metal(II) Coordination Polymers
2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid (H2mppdc, H2L) was employed in coordination chemistry to assemble metal-organic coordination polymers. The study presented the crystal structures of Zn and Co compounds, their 1D and 3D polymeric structures, and discussed the occurrence of interesting disorders in the crystal lattice. Solid-state H2L and the Zn compound exhibited photoluminescence at room temperature (Kun-Lin Huang, 2008).
properties
IUPAC Name |
dimethyl 4-phenoxypyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-19-14(17)12-8-11(9-13(16-12)15(18)20-2)21-10-6-4-3-5-7-10/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBUUZSZNJTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-phenoxypyridine-2,6-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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